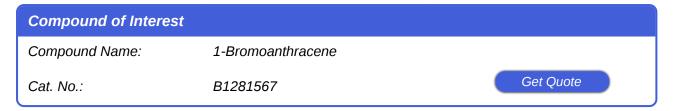


Application Notes and Protocols: Sonogashira Coupling of 1-Bromoanthracene with Terminal Alkynes

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and often a copper(I) cocatalyst, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex organic molecules.

[2][3][4] Anthracene derivatives are of significant interest in materials science due to their unique photophysical properties and in medicinal chemistry as potential therapeutic agents.[5]

[6] The introduction of an alkynyl moiety at the 1-position of the anthracene core via Sonogashira coupling allows for the synthesis of a diverse range of novel compounds with potential applications in organic electronics and drug discovery.[7][8][9]

This document provides detailed application notes and protocols for the Sonogashira coupling of **1-bromoanthracene** with a selection of terminal alkynes, offering a practical guide for researchers in organic synthesis and drug development.

Reaction Principle



The Sonogashira coupling typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The reaction can also be performed under copper-free conditions, which can be advantageous in certain applications to avoid potential issues with copper contamination.[10][11]

- Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with 1bromoanthracene to form a Pd(II) complex.
- Copper Cycle (if applicable): The terminal alkyne reacts with a Cu(I) salt in the presence of a
 base to form a copper(I) acetylide intermediate, which enhances the nucleophilicity of the
 alkyne.
- Transmetalation: The alkynyl group is transferred from the copper acetylide (or directly from the deprotonated alkyne in copper-free systems) to the Pd(II) complex.
- Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 1-alkynylanthracene product and regenerate the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Sonogashira coupling of **1-bromoanthracene** with various terminal alkynes. Please note that reaction conditions and yields can vary depending on the specific substrate, catalyst system, and experimental setup. The data presented here is a compilation from literature reports on bromoanthracenes and other sterically hindered aryl bromides and should serve as a guideline for reaction optimization.[12][13][14]



Entry	Termi nal Alkyn e	Palla dium Catal yst (mol %)	Copp er Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp. (°C)	Time (h)	Yield (%)
1	Phenyl acetyl ene	Pd(CH ₃CN)₂ Cl₂ (0.5)	-	cataC Xium A (1.0)	Cs ₂ CO	2- MeTH F	RT	48	~90
2	Trimet hylsilyl acetyl ene	Pd(PP h₃)₄ (5)	Cul (5)	-	Et₃N	THF	65	12	>95
3	1- Hexyn e	[DTBN pP]Pd(crotyl) Cl (2.5)	-	-	TMP	DMSO	RT	2	~92
4	Propar gyl alcoho I	Pd(PP h3)2Cl2 (2)	Cul (4)	-	DIPA	THF	50	6	~85
5	4- Ethyny Itoluen e	Pd(PP h ₃) ₄ (2)	Cul (2)	-	DIPA/T oluene	Toluen e	55	20	~74

Abbreviations: cataCXium A: Di(1-adamantyl)-n-butylphosphine, 2-MeTHF: 2-Methyltetrahydrofuran, RT: Room Temperature, DTBNpP: di-tert-butylneopentylphosphine, TMP: 2,2,6,6-Tetramethylpiperidine, DMSO: Dimethyl sulfoxide, DIPA: Diisopropylamine.

Experimental Protocols



General Considerations

- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
- Solvents should be anhydrous and degassed prior to use.
- Reagents should be of high purity. 1-Bromoanthracene and terminal alkynes are commercially available or can be synthesized according to literature procedures.

Protocol 1: Copper-Free Sonogashira Coupling of 1-Bromoanthracene with Phenylacetylene[12]

This protocol is adapted from a procedure for the coupling of 9-bromoanthracene.

Materials:

- 1-Bromoanthracene (1.0 equiv)
- Phenylacetylene (1.5 equiv)
- Pd(CH₃CN)₂Cl₂ (0.5 mol%)
- cataCXium A (1.0 mol%)
- Cesium carbonate (Cs₂CO₃) (2.0 equiv)
- Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

- To a dry Schlenk flask containing a magnetic stir bar, add 1-bromoanthracene, cesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A.
- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add anhydrous, degassed 2-MeTHF via syringe.
- Add phenylacetylene dropwise via syringe.



- Stir the reaction mixture at room temperature for 48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatographymass spectrometry (GC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(phenylethynyl)anthracene.

Protocol 2: Standard Sonogashira Coupling of 1-Bromoanthracene with Trimethylsilylacetylene[13]

This is a general protocol adaptable for sterically hindered aryl bromides.

Materials:

- 1-Bromoanthracene (1.0 equiv)
- Trimethylsilylacetylene (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- Copper(I) iodide (CuI) (5 mol%)
- Triethylamine (Et₃N)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

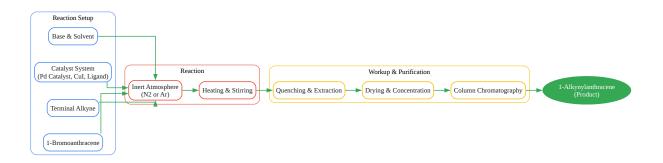
 To a dry Schlenk flask containing a magnetic stir bar, add 1-bromoanthracene, Pd(PPh₃)₄, and Cul.



- Evacuate and backfill the flask with an inert gas (repeat three times).
- Add anhydrous, degassed THF and triethylamine via syringe.
- Add trimethylsilylacetylene dropwise via syringe.
- Heat the reaction mixture to 65 °C and stir for 12 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 1-((trimethylsilyl)ethynyl)anthracene.

Visualizations

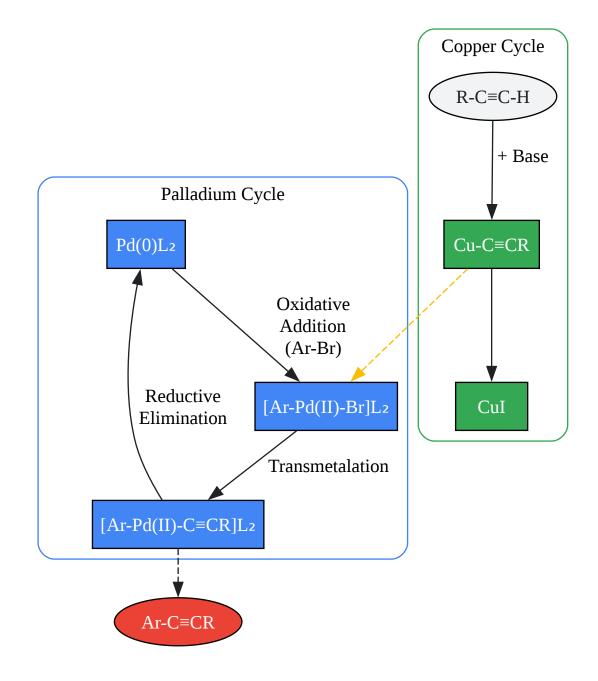




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Caption: Experimental workflow for the Sonogashira coupling of **1-bromoanthracene**.





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Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira coupling.

Applications in Drug Development and Materials Science

Derivatives of 1-alkynylanthracene are promising candidates for various applications, particularly in the fields of drug development and materials science.

Methodological & Application

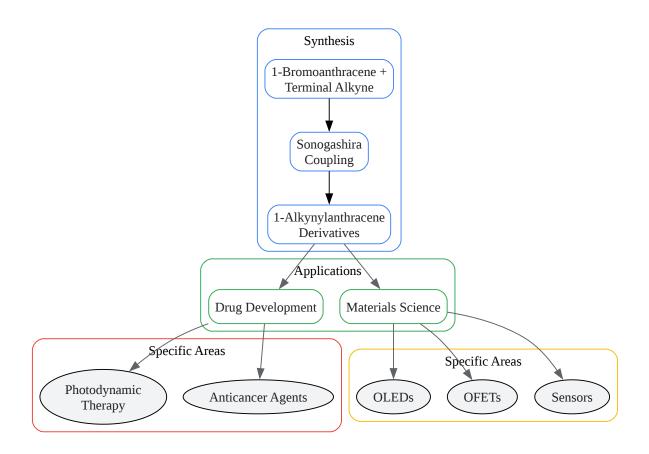




- Drug Development: Anthracene-based compounds have been investigated for their potential as anticancer agents.[6] The introduction of alkynyl functionalities can modulate the biological activity of the anthracene core. For instance, certain anthracenyl-alkyne derivatives have been explored as photosensitizers in photodynamic therapy (PDT), a treatment that uses a combination of light and a photosensitizing chemical substance to kill cancer cells.[5] The extended π-system of these molecules allows for the absorption of light and subsequent generation of reactive oxygen species that are cytotoxic to tumor cells. Further functionalization of the alkyne can be used to attach targeting moieties or improve the pharmacokinetic properties of the drug candidate.
- Materials Science: The rigid, planar structure and extended π-conjugation of 1alkynylanthracenes make them attractive building blocks for organic electronic materials.[7]
 [8] These molecules can exhibit interesting photophysical properties, such as fluorescence,
 making them suitable for applications in:
 - Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.
 - o Organic Field-Effect Transistors (OFETs): As organic semiconductors.
 - Molecular Wires and Sensors: The linear, conjugated structure is ideal for charge transport over short distances.

The ability to tune the electronic properties by varying the substituent on the alkyne makes the Sonogashira coupling a powerful tool for the rational design of new functional organic materials.





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Caption: Synthesis and applications of 1-alkynylanthracene derivatives.

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Methodological & Application





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